molecular formula C23H18FN3O3S2 B2524408 (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 868375-94-4

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2524408
CAS RN: 868375-94-4
M. Wt: 467.53
InChI Key: CSYKUWHIMXAIGF-BZZOAKBMSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole, including those with fluorobenzamide groups, exhibit promising antimicrobial properties. For instance, the synthesis of fluorobenzamides containing thiazole has been explored for their antimicrobial efficacy. Compounds synthesized through microwave-induced methods showed significant activity against various bacterial and fungal strains, underscoring the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Fluorescent Sensors

Benzothiazole derivatives have also been investigated for their potential as fluorescent sensors. Studies on benzimidazole and benzothiazole conjugated Schiff bases revealed their capabilities as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibited large Stokes shifts and high sensitivity and selectivity towards these ions, making them promising for detecting metal ions in various environments (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Anticancer Activity

Furthermore, benzothiazole and its derivatives have been extensively studied for their anticancer properties. For example, research on fluorinated 2-(4-aminophenyl)benzothiazoles has shown potent in vitro cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001).

Anticonvulsant Properties

Additionally, some benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties. A study on 2‐(substituted‐phenyl)‐3‐(2‐oxoindolin‐3‐ylidene)amino)‐thiazolidin‐4‐one derivatives highlighted their effectiveness in CNS depressant activity and protection in seizure models, indicating their potential as anticonvulsant agents (Nikalje, Ansari, Bari, & Ugale, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives are used as anticancer agents, where they might act by interfering with cell division .

Future Directions

The future research directions would depend on the compound’s biological activity. Given the known activities of benzothiazole derivatives, potential areas of study could include medicinal chemistry and drug development .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S2/c1-26-21-18(24)6-4-8-20(21)31-23(26)25-22(28)16-9-11-17(12-10-16)32(29,30)27-14-13-15-5-2-3-7-19(15)27/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKUWHIMXAIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

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